molecular formula C19H16ClN3O2 B2794412 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 897734-88-2

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2794412
CAS RN: 897734-88-2
M. Wt: 353.81
InChI Key: KQOVVNXVBZJCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.81. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Synthesis and Anticancer Activity: Novel tetrahydronaphthalene derivatives, including compounds structurally related to the specified chemical, have been synthesized and evaluated for their anticancer properties. These compounds have shown promising activity against various cancer cell lines, including breast cancer and lung cancer, suggesting their potential utility in cancer therapy. Additionally, some derivatives have been studied for their antimicrobial activity, indicating their broad-spectrum bioactivity potential (Salahuddin et al., 2014; Ravinaik et al., 2021).

Inhibition of Enzymatic Activity

  • Akt and FAK Inhibition: Research on oxadiazole derivatives, closely related to the specified compound, has demonstrated significant anticancer activities, including inhibition of Akt and Focal Adhesion Kinase (FAK), which are critical for cancer cell survival and metastasis. These findings highlight the therapeutic potential of such compounds in targeting key signaling pathways in cancer cells (Altıntop et al., 2018).

Apoptotic Induction in Leukemia Cells

  • Effects on Leukemia Cell Viability: Studies on tetrahydronaphthalene derivatives have also focused on their ability to induce apoptosis in leukemia cells, presenting a possible avenue for leukemia treatment. The apoptotic effects are mediated through caspase activation and modulation of gene expression related to cell death (Koç et al., 2017).

Effects on Macrophages

  • Inhibition of Nitric Oxide Production: Certain novel tetrahydronaphthalene derivatives have been synthesized and shown to decrease nitric oxide production in lipopolysaccharide-activated macrophages, without exhibiting cytotoxic effects. This suggests potential applications in modulating immune responses and inflammatory conditions (Gurkan et al., 2011).

Antimycobacterial and Nematocidal Activities

  • Broad-spectrum Bioactivity: Research has extended into the antimycobacterial and nematocidal activities of related compounds, demonstrating their versatility and potential in addressing a range of infectious diseases. This broad-spectrum bioactivity underscores the utility of such compounds in developing new therapeutic agents (Nayak et al., 2016; Liu et al., 2022).

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-16-8-4-3-7-15(16)18-22-23-19(25-18)21-17(24)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOVVNXVBZJCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

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